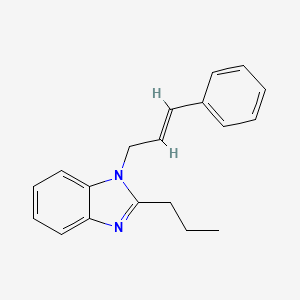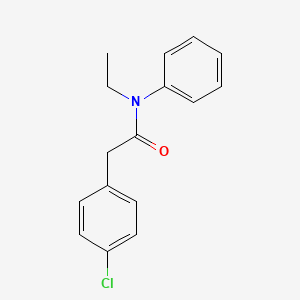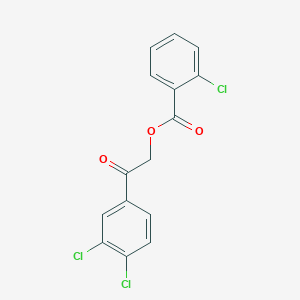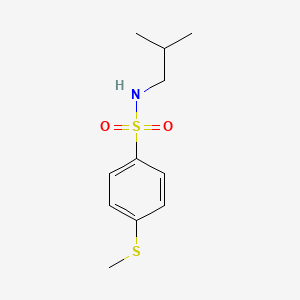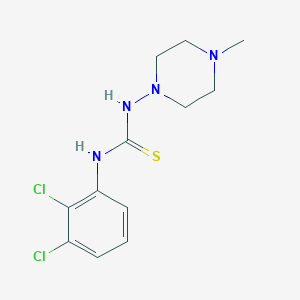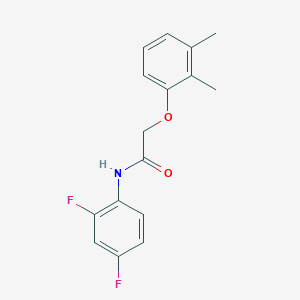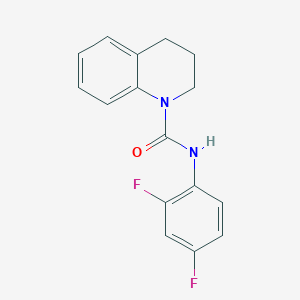![molecular formula C19H24N2O2 B5859507 2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)
2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPMP is a synthetic compound that belongs to the class of phenols and piperazines. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The exact mechanism of action of 2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of microorganisms. This compound has been found to inhibit the activity of certain enzymes that are essential for the survival of microorganisms. It has also been found to interfere with the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has been found to have a protective effect on the liver and kidney.
Advantages and Limitations for Lab Experiments
2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has several advantages for use in lab experiments. It is easy to synthesize, and its purity can be easily determined using various analytical techniques. This compound has been found to be stable under various conditions and can be stored for long periods. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the study of 2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol. One area of research could be the development of new synthetic methods for this compound that can improve its yield and purity. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of this compound in animal models. Further studies could also be conducted to investigate the potential therapeutic applications of this compound in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields such as medicine, pharmacology, and biochemistry. Its antimicrobial, antioxidant, and anti-inflammatory properties make it an attractive compound for further research. The synthesis method of this compound is relatively simple, and its purity can be easily determined. However, its low solubility in water can make it difficult to use in aqueous solutions. Future research on this compound could lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol can be synthesized through a multistep process. The first step involves the reaction of 2-methoxyphenol with 4-(2-methylphenyl)-1-piperazinecarboxylic acid in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. This intermediate is then treated with formaldehyde and sodium borohydride to produce this compound.
Scientific Research Applications
2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been found to have antimicrobial, antifungal, and antiviral properties. This compound has been tested against various microorganisms such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. It has also been found to have antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-5-3-4-6-17(15)21-11-9-20(10-12-21)14-16-7-8-18(22)19(13-16)23-2/h3-8,13,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOIGLGCOGRGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5859435.png)
![N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5859438.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
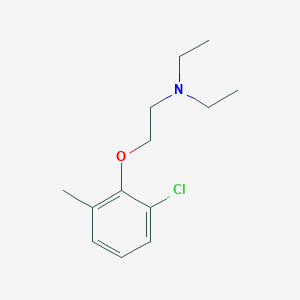
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
